2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide
説明
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors that are important for immune system regulation. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to significantly improve disease activity and physical function in patients with rheumatoid arthritis. This compound has also been studied for its potential use in treating other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
実験室実験の利点と制限
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune system regulation. However, this compound has limitations in terms of its specificity, as it can also inhibit JAK1 and JAK2 at higher concentrations. Additionally, this compound has a relatively short half-life, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective JAK3 inhibitors that do not inhibit JAK1 and JAK2. Another area of interest is the investigation of the long-term safety and efficacy of this compound in treating autoimmune diseases. Additionally, this compound may have potential for use in combination therapies with other immunomodulatory agents.
科学的研究の応用
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in treating autoimmune diseases. In preclinical studies, this compound has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis. Clinical trials have also demonstrated the efficacy of this compound in treating rheumatoid arthritis, with significant improvements in disease activity and physical function observed in patients.
特性
IUPAC Name |
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)11-6-3-7-12(8-11)20-14(21)13(9-19)10-4-1-2-5-10/h3,6-8H,1-2,4-5H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRSESDYCXHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。